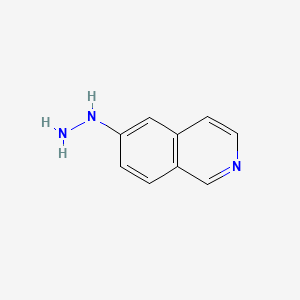

6-Hydrazinylisoquinoline

Descripción general

Descripción

6-Hydrazinylisoquinoline is a chemical compound with the molecular formula C9H9N3. It is a derivative of isoquinoline, characterized by the presence of a hydrazine group at the 6th position of the isoquinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinylisoquinoline typically involves the reaction of isoquinoline derivatives with hydrazine or its derivatives. One common method is the reaction of 6-chloroisoquinoline with hydrazine hydrate under reflux conditions. The reaction proceeds as follows: [ \text{6-chloroisoquinoline} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

6-Hydrazinylisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert it into hydrazones.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazones.

Substitution: Various substituted isoquinoline derivatives

Aplicaciones Científicas De Investigación

6-Hydrazinylisoquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

Industry: It can be used in the synthesis of dyes and pigments

Mecanismo De Acción

The mechanism of action of 6-Hydrazinylisoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A nitrogen-containing heterocyclic compound with a similar structure but lacking the hydrazine group.

Isoquinoline: The parent compound of 6-Hydrazinylisoquinoline, without the hydrazine substitution.

Quinoxaline: Another nitrogen-containing heterocycle with different biological activities.

Uniqueness

This compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Actividad Biológica

6-Hydrazinylisoquinoline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula , is a derivative of isoquinoline. Its structure features a hydrazine functional group, which is known for contributing to various biological activities. The presence of the hydrazine moiety enhances its reactivity and interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that hydrazones, including derivatives like this compound, exhibit significant anticancer properties. Studies have shown that certain hydrazone derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 4 to 17 μM .

- Antimicrobial Properties : Compounds in the hydrazine class have shown promising antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses exist:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.

- Induction of Apoptosis : It is hypothesized that this compound may promote apoptosis in cancer cells through various signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some hydrazone derivatives have been shown to increase ROS levels, leading to oxidative stress in target cells, which can trigger cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of hydrazone derivatives, including this compound:

| Study | Focus | Findings |

|---|---|---|

| Xu et al. | Kinase Inhibition | Identified kinase inhibition properties in hydrazone derivatives, suggesting potential for targeted cancer therapy. |

| Benites et al. | Antiproliferative Activity | Reported significant antiproliferative effects against multiple cancer cell lines, highlighting the therapeutic potential of hydrazone compounds. |

| Hayakawa et al. | PI3 Kinase Inhibition | Demonstrated that certain hydrazone derivatives inhibit PI3 kinase p110α, a target in cancer treatment. |

Propiedades

IUPAC Name |

isoquinolin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHURBINDRVIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624414 | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-89-8 | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4F368V3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.